molecular formula C5H10S2 B14641508 3,5-Dimethyldithiolane

3,5-Dimethyldithiolane

Cat. No.: B14641508
M. Wt: 134.3 g/mol
InChI Key: KFUVOYOTMWUCHL-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1,2-dithiolane is a sulfur-containing heterocyclic compound with the molecular formula C5H10S2 It is characterized by a five-membered ring structure containing two sulfur atoms and two methyl groups attached at the 3rd and 5th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethyl-1,2-dithiolane can be synthesized through a two-step process. The first step involves the formation of a 1,3-dithiol intermediate via the reaction of a suitable precursor with 1,2-ethanedithiol. This intermediate is then oxidized to form the desired 1,2-dithiolane .

Industrial Production Methods

Industrial production of 3,5-dimethyl-1,2-dithiolane typically involves the use of catalytic amounts of Lewis acids or Brönsted acids to facilitate the formation of the 1,3-dithiol intermediate. The oxidation step can be carried out using mild oxidizing agents to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1,2-dithiolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding 1,3-dithiol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethyl-1,2-dithiolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1,2-dithiolane involves its ability to undergo reversible thiol-disulfide exchange reactions. This property allows it to interact with various biological molecules, potentially modulating their activity. The compound’s unique ring structure and sulfur atoms play a crucial role in its reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dithiolane: Similar in structure but lacks the methyl groups at the 3rd and 5th positions.

    1,2-Dithiolane: Similar ring structure but different substitution pattern.

    Trithiocarbonates: Contain three sulfur atoms and exhibit different reactivity.

Uniqueness

3,5-Dimethyl-1,2-dithiolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dithiolanes and related compounds. Its ability to undergo reversible thiol-disulfide exchange reactions makes it particularly valuable in dynamic covalent chemistry and materials science .

Properties

Molecular Formula

C5H10S2

Molecular Weight

134.3 g/mol

IUPAC Name

3,5-dimethyldithiolane

InChI

InChI=1S/C5H10S2/c1-4-3-5(2)7-6-4/h4-5H,3H2,1-2H3

InChI Key

KFUVOYOTMWUCHL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(SS1)C

Origin of Product

United States

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